molecular formula C8H6O4 B1196607 4-Formyl-2-hydroxybenzoic acid CAS No. 51572-88-4

4-Formyl-2-hydroxybenzoic acid

Cat. No. B1196607
CAS RN: 51572-88-4
M. Wt: 166.13 g/mol
InChI Key: JQSSYLDZHAPSJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Formyl-2-hydroxybenzoic acid can involve diverse strategies. For instance, the domino Michael/retro-Michael/Mukaiyama-aldol reaction is a method to synthesize related hydroxybenzophenones and salicylates, highlighting the chemical versatility and synthetic utility of these hydroxybenzoic acid derivatives (Appel et al., 2006). Additionally, a study on the synthesis of 3-formyl-4-hydroxyl benzoic acid from hydroxybenzoic acid using phase transfer catalysts emphasizes the adaptability of synthesis methods in achieving various derivatives (Peng Meng-xia, 2012).

Molecular Structure Analysis

The molecular structure of hydroxybenzoic acid derivatives is crucial in determining their reactivity and properties. Studies utilizing techniques like Raman and terahertz spectroscopic characterization provide insight into the polymorphic forms and molecular interactions of these compounds, offering a deeper understanding of how structural nuances influence chemical behavior (Du et al., 2020).

Chemical Reactions and Properties

4-Formyl-2-hydroxybenzoic acid's reactivity is exemplified in its ability to undergo various chemical transformations. For instance, its derivatives have been reported to show inhibitory activity against Gram-positive bacteria, indicating potential antimicrobial properties (Piscopo et al., 1984). Furthermore, the study of its excited state intramolecular proton transfer highlights its unique photochemical properties (Banerjee et al., 2003).

Physical Properties Analysis

The physical properties of 4-Formyl-2-hydroxybenzoic acid and its derivatives, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. The presence of hydroxyl and formyl groups contributes to its ability to form hydrogen bonds, affecting its physical state and solubility in various solvents. Studies on related compounds, such as the characterization of pseudopolymorphs, shed light on how different solvents and crystallization conditions impact the physical properties of hydroxybenzoic acid derivatives (Jayaraman et al., 2004).

Chemical Properties Analysis

The chemical properties of 4-Formyl-2-hydroxybenzoic acid are marked by its reactivity towards various chemical reactions, including esterification, condensation, and oxidation. The functional groups present within its structure make it an ideal candidate for synthesizing a wide range of chemical products. For example, its role in the synthesis of phthalide and isoindolinone derivatives showcases its utility in creating complex molecules (Niedek et al., 2016).

Scientific Research Applications

  • Biotechnological Applications : 4-Hydroxybenzoic acid (4-HBA) serves as a key intermediate for producing high-value bioproducts used in food, cosmetics, pharmacy, fungicides, etc. Synthetic biology and metabolic engineering approaches have enabled its biosynthesis for increasing demand in these industries. It's used for the biosynthesis of compounds like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol (Wang et al., 2018).

  • Dermal Absorption and Hydrolysis in Pharmaceuticals : Parabens, esters of 4-hydroxybenzoic acid, are used as antimicrobial agents in various products. Studies on human and minipig skin have shown that parabens are hydrolyzed to 4-hydroxybenzoic acid, indicating its significance in evaluating the disposition of parabens after dermal exposure (Jewell et al., 2007).

  • Bioorthogonal Chemistry for Protein Conjugation : 4-Hydrazinylbenzoic acid, combined with 2-formylphenylboronic acid, forms a stable boron-nitrogen heterocycle in neutral aqueous solutions. This reaction is used for protein conjugation, demonstrating its bioorthogonal nature and stability under physiological conditions (Dilek et al., 2015).

  • Synthesis of Novel Chemical Compounds : Research on the synthesis of 3-formyl-4-hydroxyl benzoic acid from hydroxybenzoic acid and chloroform has been conducted, highlighting its potential for creating new chemical entities (Meng-xia, 2012).

  • Development of Ca2+-Specific Receptors : Modified salen-type compounds derived from 3-formyl-2-hydroxybenzoic acid have been found to be effective for Ca2+-specific recognition in water, significant for applications in chemical sensing and analysis (Cheng & Liu, 2000).

  • Sustainable Production of Aromatic Compounds : The engineered Pseudomonas taiwanensis VLB120 has been used for high-yield production of 4-hydroxybenzoate from glucose or glycerol, highlighting a sustainable approach for producing aromatic compounds used in various industrial applications (Lenzen et al., 2019).

Safety And Hazards

4-Formyl-2-hydroxybenzoic acid may cause serious eye damage and may cause respiratory irritation . It is advised to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

4-formyl-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-4,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSSYLDZHAPSJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349660
Record name 4-Formyl-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formyl-2-hydroxybenzoic acid

CAS RN

51572-88-4
Record name 4-Formyl-2-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51572-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Formyl-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-formyl-2-hydroxybenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
VL Triana-Guzmán, Y Ruiz-Cruz… - Revista Facultad de …, 2018 - scielo.org.co
… imine-chitosan derivatives were synthesized by condensation of the amino terminals of chitosan and 4-bromomethyl-2-hydroxybenzaldehyde A 1 , 4-formyl-2-hydroxybenzoic acid A 2 , …
Number of citations: 16 www.scielo.org.co
E Estrella-Parra, M Flores-Cruz… - … latinoamericano y del …, 2019 - bromeliad.org.au
Tillandsia L. genus comprises 649 species, with different uses at different times. T. usneoides L. uses are reported since the latearchaic and pre-Columbian cultures. In XIX-XX centuries…
Number of citations: 19 www.bromeliad.org.au
E Estrella-Parra, M Flores-Cruz… - … y del Caribe de …, 2019 - blacpma.ms-editions.cl
El género Tillandsia L. comprende 649 especies, con diferentes usos en diferentes épocas. T. usneoides L. se han reportado desde el arcáico tardío hasta las culturas precolombinas. …
Number of citations: 2 blacpma.ms-editions.cl

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